(6-Methylpyridazin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

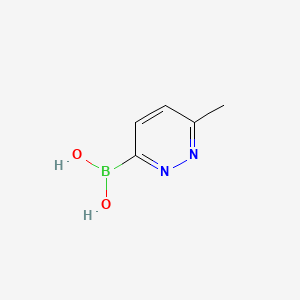

(6-Methylpyridazin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group (-B(OH)2) attached to the pyridazine ring makes this compound highly valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridazin-3-yl)boronic acid typically involves the borylation of 6-methylpyridazine. One common method is the direct borylation using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Methylpyridazin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.

Chan-Lam Coupling: Copper catalyst, base (e.g., sodium carbonate), amine, solvent (e.g., dichloromethane), ambient temperature.

Major Products: The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and arylamines in the case of Chan-Lam coupling .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Agents

One of the prominent applications of (6-Methylpyridazin-3-yl)boronic acid is in the synthesis of anticancer drugs. Boronic acids, including this compound, are known to participate in the Suzuki-Miyaura cross-coupling reaction, which is essential for constructing complex organic molecules used in cancer therapies. For instance, the synthesis of nilotinib and imatinib, both of which are used to treat chronic myeloid leukemia, involves intermediates derived from boronic acids . The ability to modify the boronic acid structure allows for the optimization of drug efficacy and selectivity.

PRMT5 Inhibitors

Recent studies have highlighted the role of boronic acids in developing protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being explored for their potential in treating various cancers by targeting specific molecular pathways involved in tumor growth . The incorporation of this compound into these inhibitors enhances their binding affinity and selectivity towards PRMT5.

Synthetic Applications

Suzuki-Miyaura Coupling Reactions

this compound is frequently utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. The compound's ability to couple with various aryl halides allows chemists to create diverse molecular architectures efficiently .

Catalyst Development

Research has focused on optimizing catalytic systems that employ this compound for enhanced reaction efficiency. For example, studies have demonstrated that using palladium-based catalysts can significantly improve yields in coupling reactions involving this boronic acid . This optimization is vital for scaling up processes for industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action of (6-Methylpyridazin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

- 3-Pyridinylboronic acid

- 4-Pyridinylboronic acid

- 6-Methoxy-3-pyridinylboronic acid

- 1-Methylpyrazole-4-boronic acid pinacol ester

Comparison: (6-Methylpyridazin-3-yl)boronic acid is unique due to the presence of the methyl group at the 6-position of the pyridazine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and ease of handling .

Biologische Aktivität

(6-Methylpyridazin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound, identified by its CAS number 659742-21-9, belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, including drug design and enzyme inhibition.

Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly proteases and kinases. The following sections detail its activity against various biological targets.

1. Proteasome Inhibition

Boronic acids have been extensively studied for their ability to inhibit the proteasome, a critical component in cellular protein degradation. A study on boronic acid derivatives indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on chymotryptic activity within the proteasome, suggesting potential applications in cancer therapy where proteasome inhibition can lead to apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Proteasome inhibition |

| Tyropeptin derivative | 0.5 | Proteasome inhibition |

2. Kinase Inhibition

Recent research has highlighted the potential of this compound as a selective inhibitor of various kinases, including CLK1 and ROCK. These kinases are implicated in several cancer pathways, making their inhibition a promising strategy for anticancer therapies. The structure-activity relationship studies suggest that modifications at specific positions on the pyridazine ring can enhance selectivity and potency against these targets .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound analogs against renal cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability at nanomolar concentrations. These findings support the hypothesis that boronic acids can be designed as effective anticancer agents through targeted modifications .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, boronic acid derivatives were tested against various bacterial strains. Although this compound alone did not exhibit significant antimicrobial activity, it showed promise when used in combination with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the pyridazine ring can significantly impact its binding affinity and inhibitory potency:

| Modification Position | Effect on Activity |

|---|---|

| C1 | Increased CLK1 inhibition |

| C2 | Enhanced selectivity towards ROCK |

| C4 | Diminished proteasome inhibition |

Eigenschaften

IUPAC Name |

(6-methylpyridazin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKYMFKRUGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=C(C=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.